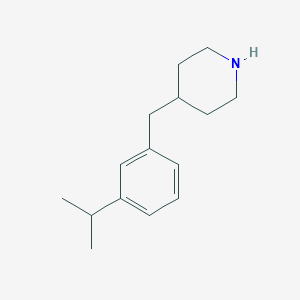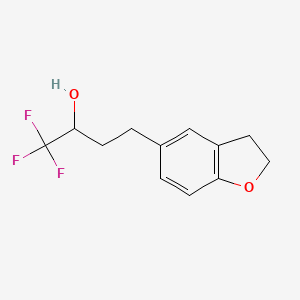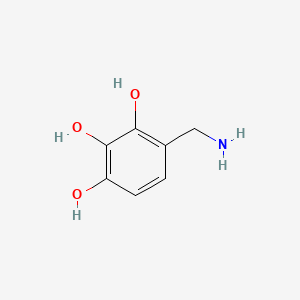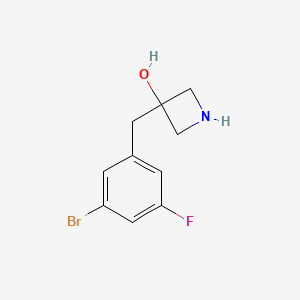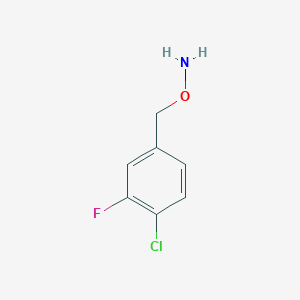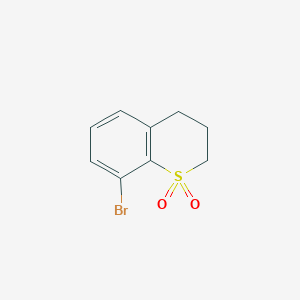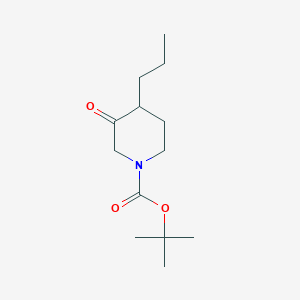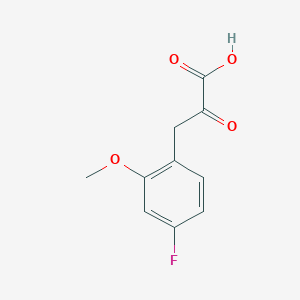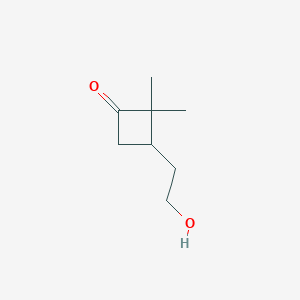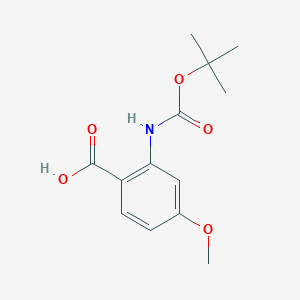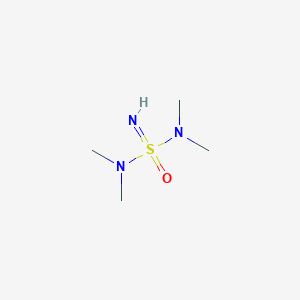![molecular formula C11H18BNO3 B13610817 [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine: is an organic compound that features a furan ring substituted with a methanamine group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methanamine group: This step involves the functionalization of the furan ring with a methanamine group, which can be done using various amination reactions.
Attachment of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This is usually accomplished through a borylation reaction, where a boron-containing reagent is used to introduce the dioxaborolan group onto the furan ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the methanamine group to an amine.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of boron-containing drugs.
Biological Probes: It can be used as a probe to study biological processes involving boron.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Agriculture: It may have applications in the development of agrochemicals.
作用机制
The mechanism by which [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine exerts its effects depends on its specific application. In drug development, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The boron atom in the dioxaborolan group can form reversible covalent bonds with biological molecules, influencing various biochemical pathways.
相似化合物的比较
Phenylboronic acid pinacol ester: Similar in that it contains a boron atom bonded to a pinacol ester group.
Catecholborane: Another boron-containing compound used in organic synthesis.
Bis(pinacolato)diboron: A reagent commonly used for borylation reactions.
Uniqueness: What sets [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine apart is its unique combination of a furan ring, a methanamine group, and a dioxaborolan group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis, catalysis, and materials science.
属性
分子式 |
C11H18BNO3 |
|---|---|
分子量 |
223.08 g/mol |
IUPAC 名称 |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C11H18BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(7-13)14-9/h5-6H,7,13H2,1-4H3 |
InChI 键 |
RDBXGCNVHXBAKE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


